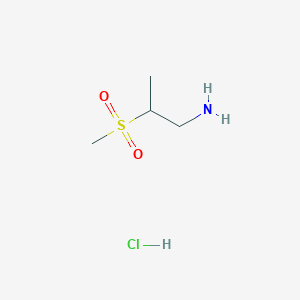

2-Methanesulfonylpropan-1-amine hydrochloride

Description

Properties

IUPAC Name |

2-methylsulfonylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO2S.ClH/c1-4(3-5)8(2,6)7;/h4H,3,5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZKKKUSPFDNPCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)S(=O)(=O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Overview

A common approach to prepare 2-methanesulfonylpropan-1-amine hydrochloride involves the sulfonylation of a suitable propan-1-amine precursor or its derivatives, followed by amine functional group introduction or modification, and finally conversion to the hydrochloride salt.

Typical Synthetic Route

- Starting Material: 3-(Methylsulfonyl)propan-1-ol or related sulfonylated alcohols.

- Activation: Conversion of the alcohol to a good leaving group, e.g., tosylate, using tosyl chloride in the presence of a base such as triethylamine in dichloromethane at low temperature (0–15°C) for about 12 hours. This step yields 3-methylsulfonylpropyl 4-methylbenzenesulfonate, an activated intermediate suitable for nucleophilic substitution.

- Amination: The tosylate intermediate undergoes nucleophilic substitution with ammonia or an amine source to introduce the amine group at the 1-position of the propyl chain.

- Salt Formation: The free amine is then reacted with hydrochloric acid (HCl) in ethanol or another suitable solvent to form the hydrochloride salt, this compound, which precipitates out and can be purified by filtration and washing.

Reaction Conditions Summary

| Step | Reagents/Conditions | Temperature | Time | Yield/Notes |

|---|---|---|---|---|

| Tosylation | Tosyl chloride, triethylamine, DCM | 0–15 °C | 12 hours | Tosylate intermediate formed |

| Amination | Ammonia or amine nucleophile | Room temp or mild heating | Several hours | Substitution to amine |

| Salt Formation | HCl in ethanol | Room temp | 1 hour | Precipitation of hydrochloride salt |

Catalytic Hydrogenation of Sulfonylated Amines

Overview

Another method involves catalytic hydrogenation of sulfonylated amine precursors bearing protective groups, followed by salt formation.

Detailed Process

- Precursor: 2-(N,N-dibenzylamino)ethyl methyl sulfone or similar sulfonylated amine derivatives.

- Catalytic Hydrogenation: Using catalysts such as Raney Nickel, Pd/C, or platinum dioxide in alcoholic solvents (ethanol or ethers), the protective benzyl groups are removed under hydrogen atmosphere (pressure 5–40 atm) at temperatures ranging from 10°C to 90°C for 1–5 hours. This step yields the free 2-(amino)ethyl methyl sulfone.

- Salt Formation: The free amine is converted to its hydrochloride salt by treatment with ethanolic hydrogen chloride at pH ~2, followed by filtration and drying to obtain the hydrochloride salt with high purity (>98.5%) and melting point around 165–167°C.

Reaction Conditions Summary

| Step | Reagents/Conditions | Temperature | Pressure | Time | Yield/Notes |

|---|---|---|---|---|---|

| Catalytic hydrogenation | Raney Ni/Pd-C/PtO2, ethanol/ether solvent | 10–90 °C | 5–40 atm | 1–5 hours | Removal of benzyl groups, free amine |

| Salt formation | HCl in ethanol | Room temp | Atmospheric | 1 hour | Hydrochloride salt formation |

Multi-Step Synthesis via Carbamate Intermediates (Literature-Based)

Description

A four-step synthetic route has been reported for related 2-methyl-1-substituted phenyl-2-propanamine compounds, which can be adapted for 2-methanesulfonylpropan-1-amine derivatives.

- Step 1: Reaction of substituted benzyl chloride with isobutyronitrile in the presence of strong organic bases (e.g., lithium diisopropylamide, n-butyllithium) to form nitrile intermediates.

- Step 2: Conversion of nitriles to carbamate esters.

- Step 3: Catalytic hydrogenation or reduction of carbamate esters at room temperature in solvents like methanol, ethanol, tetrahydrofuran, or toluene to yield primary amines.

- Step 4: Formation of hydrochloride salts by reaction with HCl.

This method achieves an overall yield close to 50%, significantly higher than older methods (~15%), avoids toxic reagents like sodium cyanide, and is suitable for large-scale production.

Sulfonamide Formation via Chlorosulfonation and Amide Conversion

Overview

For sulfonamide analogs, a method involving chlorosulfonation of an amide intermediate followed by conversion to sulfonamide has been described.

- Amide Preparation: N-acetylation of amine intermediates with acetic anhydride.

- Chlorosulfonation: Treatment with chlorosulfonic acid in dichloromethane at low temperatures (−30 to +30°C).

- Ammonolysis: Quenching with aqueous ammonia to yield sulfonamide products.

- Advantages: High yields up to 96%, avoidance of isolating intermediates, and efficient reaction conditions.

Summary Table of Preparation Methods

| Method | Key Steps | Key Reagents/Catalysts | Conditions | Advantages | Yield/Notes |

|---|---|---|---|---|---|

| Direct Sulfonylation & Amination | Tosylation → Amination → HCl salt formation | Tosyl chloride, triethylamine, NH3 | 0–15°C (tosylation), RT (amination) | Simple, scalable | Moderate yields; purification needed |

| Catalytic Hydrogenation | Hydrogenation of protected amine → salt | Raney Ni, Pd/C, PtO2, H2 | 10–90°C, 5–40 atm, 1–5 h | High purity, well-controlled | >98.5% purity, good yield |

| Carbamate Intermediate Route | Nitrile synthesis → Carbamate → Reduction → Salt | Strong bases, solvents (MeOH, EtOH, THF) | Room temp, mild conditions | Avoids toxic reagents, higher yield | ~50% overall yield |

| Chlorosulfonation & Amide Route | Amide acetylation → Chlorosulfonation → Ammonolysis | Ac2O, chlorosulfonic acid, NH3 | −30 to +30°C | High yield, no intermediate isolation | Up to 96% yield |

Research Findings and Notes

- The catalytic hydrogenation method using Raney Ni or Pd/C is widely employed for sulfonylated amine deprotection and amine liberation, offering good yields and purity suitable for pharmaceutical applications.

- Tosylation of sulfonylated alcohols followed by nucleophilic substitution is a reliable synthetic strategy, with reaction times and temperatures optimized to avoid side reactions.

- Multi-step carbamate routes provide enhanced yields and safer reagents compared to older cyanide-based methods, making them attractive for industrial synthesis.

- Chlorosulfonation offers a high-yielding route for sulfonamide derivatives, which may be adapted for similar sulfonyl amine compounds.

- Purification typically involves crystallization of the hydrochloride salt, filtration, and washing to achieve high purity and defined melting points.

Chemical Reactions Analysis

Types of Reactions

2-Methanesulfonylpropan-1-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.

Major Products

Oxidation: Sulfonic acids

Reduction: Sulfides or thiols

Substitution: Various alkyl or acyl amines

Scientific Research Applications

Pharmaceutical Applications

The pharmaceutical industry is one of the primary fields where 2-methanesulfonylpropan-1-amine hydrochloride is utilized. Its applications include:

- Synthesis of Active Pharmaceutical Ingredients (APIs) : The compound serves as an intermediate in the synthesis of various APIs. For instance, it can be used to create compounds with enhanced pharmacological properties due to its ability to modify amine functionalities.

- Antiviral and Antibacterial Agents : Research indicates that derivatives of this compound exhibit promising antibacterial and antiviral activities. A study demonstrated that modifications to the amine group can enhance the efficacy against specific bacterial strains, making it a candidate for new antibiotic formulations.

Case Study: Synthesis of Antibacterial Agents

A notable study published in Journal of Medicinal Chemistry explored the synthesis of novel antibacterial agents derived from this compound. The researchers reported that compounds synthesized showed significant inhibition against resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were notably low, indicating high potency.

Organic Synthesis

In organic chemistry, this compound is employed as a versatile building block for various synthetic pathways. Its applications include:

- Quaternization Reactions : The compound can be quaternized to produce cationic surfactants and polymers, which have applications in personal care products and industrial cleaning agents.

- Formation of Sulfonamides : It serves as a precursor for synthesizing sulfonamide antibiotics, which are critical in treating bacterial infections.

Data Table: Comparison of Synthetic Applications

| Application Type | Description | Example Compounds |

|---|---|---|

| API Synthesis | Intermediate for drug development | Antibacterial agents |

| Quaternization | Production of cationic surfactants | Cationic polymers |

| Sulfonamide Formation | Precursor for sulfonamide antibiotics | Sulfanilamide derivatives |

Agricultural Applications

The compound also finds utility in agriculture, particularly in the synthesis of agrochemicals.

- Fungicides and Herbicides : It can be utilized to synthesize compounds that exhibit fungicidal and herbicidal properties, contributing to crop protection strategies.

Case Study: Development of Agrochemicals

A research project focused on synthesizing a new class of fungicides from this compound showed promising results in controlling fungal pathogens affecting crops. Field trials indicated a significant reduction in disease incidence when applied at recommended dosages.

Toxicological Considerations

While exploring the applications of this compound, it is essential to consider its toxicological profile:

- Safety Data : The compound is classified as harmful if swallowed and may cause skin irritation upon contact. Proper handling procedures must be followed to mitigate exposure risks.

Mechanism of Action

The mechanism of action of 2-Methanesulfonylpropan-1-amine hydrochloride involves its interaction with specific molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme function and inhibition.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with several hydrochlorinated amines and sulfonic acid derivatives. Key comparisons include:

Sodium 2-Methylprop-2-ene-1-sulphonate (CAS 1561-92-8)

- Structure : Features a sulfonate (-SO₃⁻Na⁺) group instead of methanesulfonyl (-SO₂CH₃). The unsaturated propene backbone differs from the saturated propane chain in the target compound.

- Properties: Classified as non-hazardous under CLP regulations . The sulfonate group enhances water solubility, whereas the methanesulfonyl group in the target compound may improve lipid solubility for pharmaceutical applications.

2-Phenyl-1-propanamine Hydrochloride (CAS 20388-87-8)

- Structure : Substitutes a phenyl group for the methanesulfonyl group.

- Properties : The aromatic ring increases hydrophobicity and may enhance binding to biological targets. Consumption data suggest industrial and research applications .

- Safety : As a hydrochloride salt, handling precautions (e.g., skin/eye protection) align with those for similar amines .

Halogenated Derivatives (e.g., 2-(3-Chloro-2-fluorophenyl)-2-methylpropan-1-amine Hydrochloride, CAS 1797306-72-9)

- Structure : Incorporates halogenated aryl groups, which can alter electronic properties and metabolic stability.

- Molecular Formula: C₁₀H₁₄Cl₂FN vs. the target compound’s likely formula (C₄H₁₂ClNO₂S). Halogens may increase toxicity but improve bioactivity .

(R)-2-Methyl-1-(p-tolyl)propan-1-amine Hydrochloride (CAS 84952-63-6)

- Structure : Chiral center with a p-tolyl group.

- Applications : Enantiomeric purity (e.g., R-configuration) is critical in drug design, suggesting the target compound’s stereochemistry could influence efficacy .

Physicochemical Properties

Biological Activity

2-Methanesulfonylpropan-1-amine hydrochloride, with the chemical formula C₁₁H₁₈ClNO₂S and a molecular weight of 263.79 g/mol, is an organic compound that has garnered attention in pharmaceutical research due to its unique structural features and potential biological activities. This article delves into its biochemical properties, cellular effects, mechanisms of action, and comparative analysis with similar compounds.

This compound exhibits several biochemical properties that make it significant in drug development. Its solubility in water facilitates its use in various biological assays. The compound's interactions with enzymes and proteins are crucial for understanding its biological activity.

Key Reactions

The compound undergoes typical reactions associated with amines and sulfonyl compounds, including:

- Nucleophilic substitution : Involves the replacement of a leaving group by a nucleophile.

- Acid-base reactions : The amine group can act as a base, participating in protonation reactions.

Cellular Effects

Research indicates that this compound influences various cellular processes:

- Cell Signaling : It modulates key signaling pathways by interacting with kinases and phosphatases, impacting cellular responses to external stimuli.

- Gene Expression : The compound has been shown to alter the expression of genes involved in metabolic processes, potentially leading to changes in cell metabolism.

The biological activity of this compound is primarily attributed to its binding interactions with specific biomolecules:

- Enzyme Inhibition/Activation : The compound can inhibit or activate enzyme activity by binding to their active sites. For example, it may inhibit cytochrome P450 enzymes, which are essential for drug metabolism.

Temporal and Dosage Effects

The effects of this compound vary over time and dosage:

- Stability : It remains stable under standard laboratory conditions but can degrade when exposed to light or heat.

- Dosage Impact : Low doses may enhance enzyme activity, while high doses can lead to cytotoxicity.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-Methyl-2-Phenylpropan-1-Amine Hydrochloride | C₁₁H₁₅ClN | Known for stimulant properties; related to methamphetamine |

| N,2,2-trimethylpropan-1-Amine Hydrochloride | C₇H₁₈ClN | Exhibits different pharmacological profiles |

| (2-Methanesulfonyl)-2-methylpropyl(methyl)amine Hydrochloride | C₉H₁₉ClN₂O₂S | Similar sulfonamide structure; utilized in medicinal chemistry |

The distinct combination of the methanesulfonyl group attached to a propanamine backbone may confer unique biological activities compared to its analogs.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- In Vitro Studies : Research has demonstrated that this compound can modulate cellular signaling pathways effectively. For instance, a study showed that it enhanced the activity of specific kinases involved in metabolic regulation.

- Animal Models : Dosage-dependent effects were observed in animal models where low doses promoted beneficial metabolic outcomes, while higher doses resulted in adverse effects such as organ toxicity.

- Computational Studies : Molecular docking simulations have suggested strong binding affinities between this compound and several biological targets, indicating potential pharmacological applications.

Q & A

What are the common synthetic routes for preparing 2-Methanesulfonylpropan-1-amine hydrochloride, and what key reaction conditions influence yield and purity?

The synthesis typically involves two main steps: (1) sulfonation of a propan-1-amine precursor to introduce the methanesulfonyl group and (2) hydrochloride salt formation using HCl. Key factors affecting yield and purity include:

- Reagent stoichiometry : Excess methanesulfonyl chloride ensures complete substitution but must be carefully controlled to avoid by-products.

- Temperature control : Reactions are often conducted at 0–5°C during sulfonation to minimize side reactions, followed by gradual warming .

- Solvent choice : Polar aprotic solvents like dichloromethane or tetrahydrofuran enhance reaction efficiency.

- Purification methods : Recrystallization from ethanol/water mixtures or column chromatography improves purity .

How can researchers optimize reaction parameters to minimize by-product formation during sulfonation?

By-product formation (e.g., over-sulfonation or hydrolysis) can be mitigated by:

- Stepwise addition : Slow addition of methanesulfonyl chloride to the amine precursor under inert atmosphere reduces exothermic side reactions.

- pH control : Maintaining a slightly basic pH (using NaOH or NaHCO₃) during sulfonation prevents acid-catalyzed degradation .

- Catalytic additives : Use of DMAP (4-dimethylaminopyridine) accelerates sulfonation, reducing reaction time and by-products .

- Real-time monitoring : Techniques like TLC or in-situ FTIR help track reaction progress and adjust conditions dynamically .

What analytical techniques are most effective for characterizing intermediates and confirming the final product?

- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with methanesulfonyl protons resonating at ~3.0–3.3 ppm and amine protons at ~2.5–3.0 ppm .

- Mass spectrometry (MS) : High-resolution ESI-MS validates molecular weight ([M+H]+ expected for C₄H₁₂ClNO₂S: 198.03 g/mol).

- HPLC : Reverse-phase HPLC with UV detection (λ = 210–220 nm) assesses purity (>98% is typical for research-grade material) .

- Elemental analysis : Carbon, hydrogen, and nitrogen content should align with theoretical values (e.g., C: 24.43%, H: 5.64%, N: 7.12%) .

How do structural modifications (e.g., alkyl chain length) affect the compound’s properties compared to analogs?

- Steric effects : Longer alkyl chains on the amine group reduce nucleophilicity, slowing sulfonation but improving stability.

- Electronic effects : Electron-withdrawing groups (e.g., methanesulfonyl) enhance solubility in polar solvents but may reduce bioavailability.

- Comparative reactivity : Analogs like 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride () exhibit distinct reactivity in substitution reactions due to cyclopropyl ring strain .

- Thermal stability : Methyl groups increase thermal stability, whereas bulkier substituents may lower melting points .

What strategies resolve discrepancies in reported reaction yields across studies?

Discrepancies often arise from:

- Scale differences : Lab-scale syntheses (1–10 g) may report higher yields (80–90%) than industrial methods due to better parameter control .

- Isolation techniques : Vacuum filtration vs. rotary evaporation impacts recovery rates.

- Analytical thresholds : Purity criteria (e.g., 95% vs. 99%) affect yield calculations.

- Reagent quality : Impurities in methanesulfonyl chloride or solvents can reduce effective yields .

How to design experiments investigating the compound’s stability under varying pH and temperature?

- Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.

- pH-dependent hydrolysis : Prepare buffered solutions (pH 1–13) and quantify decomposition products (e.g., free amine) using LC-MS .

- Light exposure tests : UV-vis spectroscopy detects photooxidation products under ICH Q1B guidelines .

- Kinetic modeling : Arrhenius plots predict shelf-life at 25°C based on high-temperature data .

What are the challenges in elucidating the reaction mechanism for methanesulfonyl group introduction?

- Intermediate trapping : Use low-temperature NMR to identify transient species like sulfonyl-oxonium ions.

- Isotopic labeling : ³⁵S-labeled methanesulfonyl chloride helps track sulfonation pathways via radio-TLC .

- Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition states and activation energies for substitution steps .

How does this compound compare to structurally similar hydrochloride salts in pharmacological studies?

- Receptor binding : Unlike Memantine hydrochloride ( ), 2-Methanesulfonylpropan-1-amine lacks NMDA receptor affinity due to its sulfonyl group.

- Solubility : The methanesulfonyl group enhances water solubility (>50 mg/mL) compared to non-sulfonated analogs .

- Toxicity : In vitro assays (e.g., HepG2 cell viability) show lower cytotoxicity than cyclohexylamine derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.